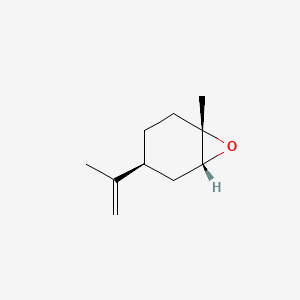

Limonene oxide, cis-(-)-

Description

Contextual Significance in Terpene Chemistry and Epoxide Derivatives

cis-(-)-Limonene oxide holds a significant position within the domain of terpene chemistry. Terpenes, naturally abundant hydrocarbons produced by plants, are valuable renewable feedstocks. Limonene (B3431351), a monoterpene found in high concentrations in citrus fruit peels, is a prominent starting material for the synthesis of more complex, value-added chemicals. acs.org The epoxidation of limonene's endocyclic double bond yields limonene oxide, transforming the simple hydrocarbon into a functionalized molecule with greater potential for chemical transformations. mdpi.com

The significance of cis-(-)-Limonene oxide is intrinsically linked to its epoxide functional group. An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring structure makes it susceptible to ring-opening reactions by a variety of nucleophiles, such as amines and alcohols, leading to the formation of diols and amino alcohols. This reactivity makes epoxides, including cis-(-)-Limonene oxide, highly versatile and valuable intermediates in organic synthesis. smolecule.com They serve as chiral building blocks for the stereoselective synthesis of more complex molecules. The specific cis configuration, along with the inherent chirality of the molecule, allows for precise control over the stereochemistry of reaction products.

Research Landscape and Scholarly Focus on cis-(-)-Limonene Oxide

The academic research landscape for limonene oxide is largely characterized by studies on diastereomeric mixtures and the more readily available (+)-enantiomers, derived from (R)-(+)-limonene. acs.org However, the distinct reactivity of the cis-isomer compared to its trans counterpart is a recurring theme in the literature and forms the basis for much of the scholarly focus.

A significant area of research involves the kinetic resolution of cis/trans mixtures of limonene oxide. Studies have shown that the trans-isomer reacts more readily with certain nucleophiles. For example, in reactions with secondary amines or during certain hydrolysis procedures, the trans-epoxide is selectively opened, leaving the cis-isomer largely unreacted. researchgate.netasianpubs.org This difference in reaction rates provides a practical chemical method for separating the diastereomers, allowing for the isolation of cis-limonene oxide in high purity from commercial mixtures, which are often sold as a 1:1 blend of cis and trans isomers. asianpubs.orgcdnsciencepub.com One study reported that after reaction of a mixture with ethanolamine (B43304), cis-limonene oxide could be recovered in 85% yield and greater than 98% purity. cdnsciencepub.com

While much of the application-driven research, particularly in polymer science, has utilized (R)-(+)-limonene oxide for creating bio-based polycarbonates and thermosets, the fundamental principles of its reactivity are applicable to the cis-(-)-isomer. acs.orgsigmaaldrich.com For instance, the lower reactivity of the cis-isomer in certain polymerization reactions has been noted. d-nb.inforsc.org Research into the synthesis of bio-based thermosets has highlighted that the stereochemistry of the limonene epoxide monomer significantly influences the final properties of the material, with the cis-isomer showing promise for generating materials with high mechanical performance. acs.org Although this specific study focused on the (+)-enantiomer, it underscores the critical role of the cis-configuration in determining material characteristics.

The diastereoselective synthesis of cis-1,2-limonene oxide has also been an area of investigation, with research exploring various catalysts to improve the yield of the cis-diastereomer over the trans. researchgate.net The availability of cis-(-)-Limonene oxide as a commercial product facilitates its use in targeted research applications where its specific stereochemistry is required. sigmaaldrich.com

Below is a table summarizing the key chemical properties of cis-(-)-Limonene oxide.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | amerigoscientific.comcalpaclab.com |

| Molecular Weight | 152.23 g/mol | amerigoscientific.comcalpaclab.com |

| CAS Number | 32543-51-4 | Sigma-Aldrich Product Page |

| Appearance | Liquid | Sigma-Aldrich Product Page |

| Synonyms | (−)-cis-Limonene 1,2-epoxide, cis-(−)-1,2-Epoxy-p-menth-8-ene, (1S,4S,6R)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane | Sigma-Aldrich Product Page |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-AEJSXWLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186250 | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32543-51-4 | |

| Record name | cis-(-)-1,2-Epoxy-p-menth-8-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32543-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032543514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215X25J847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Cis Limonene Oxide

Chemo- and Diastereoselective Synthesis of Limonene (B3431351) Oxides

The epoxidation of limonene can occur at either the endocyclic (1,2-) or exocyclic (8,9-) double bond, leading to regioisomers. Furthermore, epoxidation of the endocyclic double bond can result in two diastereomers, cis and trans, depending on the direction of oxygen attack relative to the existing chiral center at C4. The primary challenge lies in developing methods that selectively target the 1,2-double bond and control the stereochemical outcome to favor the cis-isomer. The synthesis of cis-(-)-limonene oxide specifically begins with the (S)-(-)-enantiomer of limonene.

Epoxidation Strategies for Limonene Precursors

Various strategies have been explored to achieve the selective epoxidation of limonene, ranging from traditional methods using organic peroxides to advanced catalytic systems that offer greater control and efficiency.

Organic Peroxide-Mediated Epoxidation

Organic peroxides, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), are common oxidants for limonene epoxidation. Hydrogen peroxide is considered an environmentally benign oxidant as its only byproduct is water. abo.fi However, achieving high selectivity with H₂O₂ often requires catalytic activation. TBHP is also widely used and can be more selective towards epoxides compared to H₂O₂ when supported titanium catalysts are employed. abo.fi These reactions can be influenced by solvent polarity, with more polar solvents often facilitating higher activity. abo.fi Chemoenzymatic approaches, which involve the in situ generation of a peroxy acid catalyzed by an enzyme like lipase (B570770), represent a greener alternative to traditional methods. nih.gov For instance, the epoxidation of limonene has been achieved using lipase to generate peroxy octanoic acid from octanoic acid and H₂O₂. nih.gov

Catalytic Epoxidation Systems

To enhance the selectivity and efficiency of epoxidation, a variety of catalytic systems have been developed. These systems are crucial for directing the reaction towards the desired cis-1,2-limonene oxide product.

Transition metal catalysts are highly effective for limonene epoxidation.

Titanium Silicates : Materials like TS-1, Ti-SBA-15, and Ti-MCM-41 are widely studied heterogeneous catalysts. They are typically used with H₂O₂ or TBHP as the oxidant. While they show good selectivity for the 1,2-epoxide, controlling the cis/trans ratio can be challenging and often results in a mixture of diastereomers.

Molybdenum Complexes : Molybdenum-based catalysts have shown high activity in olefin epoxidation. unl.ptbohrium.com For example, a bimetallic NaCoMoY zeolite catalyst yielded a cis/trans mixture ratio of 2, indicating a preference for the cis isomer. Dioxomolybdenum(VI) complexes with chiral ligands have also been investigated, proving to be efficient catalysts for limonene epoxidation with TBHP, although enantioselectivity can be low. unl.pt

Manganese Complexes : Dimeric Salen-Mn(III) complexes have demonstrated remarkable diastereoselectivity. In one study, the epoxidation of (R)-(+)-limonene using a racemic dimeric Mn(III) catalyst and in situ generated dimethyldioxirane (B1199080) (DMDO) resulted in a 96% isolated yield of 1,2-limonene oxide with a diastereomeric excess of 77% favoring the cis-epoxide. researchgate.net

Zeolites : Metal-modified hierarchical zeolite Y has been used for R-(+)-limonene epoxidation with H₂O₂. A K-Sn-modified dealuminated zeolite Y catalyst achieved approximately 97% limonene conversion with up to 96% selectivity to total monoepoxides under optimized conditions. abo.firesearchgate.net

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to 1,2-Epoxide (%) | cis/trans Ratio | Reference |

|---|---|---|---|---|---|---|---|

| NaCoMoY Zeolite | O₂, PhIO | - | RT | 57 | 53 | 2:1 | |

| Racemic dimeric Salen-Mn(III) | KHSO₅/Acetone (DMDO) | - | 20 | - | 96 (isolated yield) | 77% d.e. (cis) | researchgate.net |

| K-Sn-dealuminated Zeolite Y | H₂O₂ | Acetonitrile | 70 | ~97 | ~96 (total monoepoxides) | Not specified | abo.firesearchgate.net |

| cis-[MoO₂(N,O-L)₂] | TBHP | Chloroform | 55 | >99 | - | Not specified | unl.pt |

Organocatalysis offers a metal-free alternative for epoxidation reactions.

Iminium Salts : Exocyclic iminium salts derived from pyrrolidine (B122466) have been used as catalysts with Oxone® as the oxidant. This system achieved a 98% conversion of limonene with a 93% isolated yield, though the diastereomeric excess was moderate at 40%. scielo.org.co

Polyfluoroalkyl Ketones : Ketones bearing polyfluoroalkyl groups, such as 2,2,2-trifluoroacetophenone, have emerged as highly efficient organocatalysts for epoxidation using H₂O₂. This method is attractive due to its mild conditions and the use of a "green" oxidant. For limonene, this system provided the endocyclic 1,2-limonene oxide with an 81% yield.

| Catalyst | Oxidant | Conversion (%) | Yield of 1,2-Epoxide (%) | Diastereomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Exocyclic iminium salt | Oxone® | 98 | 93 (isolated) | 40 | scielo.org.co |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | - | 81 | Not specified |

Photocatalysis represents a novel and sustainable approach to chemical synthesis. The silylation of crystalline titania (TiO₂) P25 results in a highly selective catalyst for the aerobic epoxidation of limonene to 1,2-limonene oxide using solar light. The reaction mechanism is believed to involve singlet oxygen generated through energy transfer from the excited TiO₂ to adsorbed molecular oxygen. A key finding of this method is that the formation of the cis-epoxide is favored, with its concentration being approximately 2.5 times higher than the trans isomer. This method achieved a 79.3% conversion of (R)-(+)-limonene with 54% selectivity to the 1,2-limonene oxide (cis/trans mixture).

Organocatalytic Approaches (e.g., Iminium Salts, Polyfluoroalkyl Ketones)

Investigation of Oxidizing Agents for cis-Diastereomer Selectivity

The synthesis of cis-(-)-limonene oxide with high diastereoselectivity is a key challenge in synthetic chemistry, as the stereochemistry of the epoxide ring significantly influences the properties and subsequent reactivity of the molecule. The epoxidation of limonene's endocyclic double bond can result in both cis and trans diastereomers, and the ratio is highly dependent on the chosen oxidizing agent and reaction conditions.

Traditional epoxidation using peracids like meta-chloroperoxybenzoic acid (m-CPBA) often leads to a nearly 1:1 mixture of cis and trans isomers, indicating a lack of significant facial selectivity in the oxidant's approach to the double bond. To overcome this, researchers have explored various catalytic systems to steer the reaction toward the desired cis product.

Catalytic systems involving metals have shown promise in enhancing cis-selectivity. For instance, a bimetallic zeolite catalyst (NaCoMoY) yielded a cis/trans mixture ratio of 2, alongside a 57% conversion and 53% selectivity to 1,2-limonene oxides. scielo.org.co Dioxo-molybdenum(VI) complexes anchored on TiO2 nanotubes have also been investigated, achieving a diastereomeric excess (d.e.) of 36% for the cis-epoxide from (R)-(+)-limonene, suggesting that the chiral center of the limonene substrate directs the stereochemical outcome. researchgate.net

Another effective approach involves the use of in situ generated dimethyldioxirane (DMDO) as the oxidizing agent. In one study, using racemic dimeric Salen-Mn(III) complexes as catalysts with DMDO, a high diastereomeric excess of 77% for cis-limonene oxide was achieved. researchgate.net The reaction conditions, including the choice of catalyst and the absence of axial ligands, were critical for this high selectivity. researchgate.net Photocatalytic methods using sunlight and silylated titania have also been employed, though they generally result in mixtures of cis and trans products. scielo.org.coscielo.org.co

The selection of an appropriate oxidizing system is therefore crucial for maximizing the yield of the cis-diastereomer, with modern catalytic methods offering significant improvements over classical reagents.

Table 1: Comparison of Catalytic Systems for Diastereoselective Epoxidation of Limonene

| Catalyst/Oxidizing Agent | Key Conditions | cis:trans Ratio/Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Dimeric Salen-Mn(III) / DMDO | Acetone, 20°C | 77% d.e. for cis-isomer | researchgate.net |

| Dioxo-Mo(VI)/TiO2-NT / O2, UV-Vis | - | 36% d.e. for cis-isomer | researchgate.net |

| NaCoMoY Zeolite | - | 2:1 | scielo.org.co |

Enantioselective and Stereocontrolled Synthetic Pathways

While limonene is an inherently chiral molecule, the concept of using chiral auxiliaries can be applied to its derivatives to control subsequent transformations. However, for the direct epoxidation of limonene to control diastereoselectivity, the focus is typically on using chiral catalysts rather than attaching a chiral auxiliary to the limonene backbone. The inherent chirality of limonene itself acts as the primary source of stereochemical induction.

Asymmetric induction in the epoxidation of limonene is crucial for selectively forming one of the two diastereomers, cis or trans. The process relies on the interaction between the chiral substrate, the oxidizing agent, and often a chiral catalyst, which creates a diastereomeric transition state with a lower activation energy, favoring the formation of one product over the other.

A prominent example of catalyst-controlled asymmetric induction is the use of Jacobsen's catalyst, a chiral manganese-salen complex. When this catalyst is employed, the asymmetric induction can be influenced by both the chirality of the catalyst and the inherent chirality of the limonene. scielo.org.co Studies have shown that a "matched" pairing of catalyst and substrate enantiomers—for example, (R,R)-Mn(Salen) with (R)-limonene—can lead to high diastereomeric excesses, ranging from 57% to 74%. scielo.org.co Conversely, a "mismatched" pair results in significantly lower diastereoselectivity. scielo.org.co This demonstrates that the chiral ligand environment of the catalyst plays a dominant role in directing the epoxidation. Immobilizing the Jacobsen's catalyst on supports like Al-MCM41 has achieved a diastereomeric excess of 20% for cis-1,2-limonene oxide. scielo.org.co

The choice of oxidant is also critical. Dioxiranes generated in situ from chiral ketones have been shown to be highly stereoselective in the epoxidation of various olefins, producing cis-epoxides with selectivities of 77–95%. mdpi.com This highlights a pathway where the oxidant itself is chiral and directs the stereochemical outcome.

Chiral Auxiliary-Assisted Synthesis

Post-Synthesis Chemical Transformations of cis-(-)-Limonene Oxide

The three-membered ring of the epoxide in cis-(-)-limonene oxide is strained and highly susceptible to ring-opening reactions by nucleophiles. This reactivity allows for the synthesis of a variety of difunctionalized p-menthane (B155814) derivatives. The regioselectivity and stereoselectivity of the ring-opening are governed by the nature of the nucleophile, the catalyst, and the reaction conditions, as well as the inherent conformational constraints of the cis-isomer.

In contrast to the trans-isomer, which can readily adopt a conformation allowing for a stable chair-like transition state for SN2 attack at the C-2 position, the cis-isomer must adopt a higher-energy, unfavorable "boat-like" transition state for a similar attack. cdnsciencepub.com This difference in reactivity is significant and can be exploited for the kinetic resolution of cis/trans mixtures. For example, reaction with nucleophiles like ethanolamine (B43304) or (R)-N-methyl-(α-methyl-benzyl)amine proceeds much faster with the trans-isomer, leaving the cis-isomer largely unreacted and allowing for its isolation in high purity. cdnsciencepub.comasianpubs.org

The hydrolysis of cis-(-)-limonene oxide, a nucleophilic ring-opening reaction with water, leads to the formation of limonene diols. This transformation can be catalyzed by acids, bases, or specific catalytic systems. The stereochemical outcome of the hydrolysis results in a trans-diaxial diol, consistent with an SN2-type mechanism where the incoming nucleophile (water or hydroxide) attacks one of the epoxide carbons from the face opposite the C-O bond.

The selective hydrolysis of the cis-isomer can be achieved using specific catalysts. For instance, (R)-N-(α-methyl-benzyl) ethyl carbamate (B1207046) has been shown to selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding 1,2-diol, while leaving the trans-isomer largely unreacted in a mixture. asianpubs.org This catalytic approach provides a method for the kinetic resolution and preparation of specific limonene diols. Additionally, the use of molybdenum complex catalysts can facilitate the diastereoselective ring-opening to prepare the trans-diaxial diol. In some cases, limonene glycol is observed as a significant byproduct during epoxidation reactions, particularly when using catalysts like Keggin heteropolyacids in a solvent-free system. abo.fi

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| cis-(-)-Limonene oxide | cis-1,2-Limonene oxide |

| trans-Limonene oxide | trans-1,2-Limonene oxide |

| (R)-(+)-Limonene | D-Limonene |

| meta-Chloroperoxybenzoic acid | m-CPBA |

| Dimethyldioxirane | DMDO |

| Jacobsen's catalyst | Chiral manganese(III)-salen complex |

| Ethanolamine | 2-Aminoethanol |

| (R)-N-methyl-(α-methyl-benzyl)amine | - |

| (R)-N-(α-methyl-benzyl) ethyl carbamate | - |

| Limonene diol | p-Menth-8-ene-1,2-diol |

| Keggin heteropolyacid | e.g., H₃PMo₁₂O₄₀ |

| TiO₂ nanotubes | Titania nanotubes |

Nucleophilic Ring Opening Reactions of the Epoxide

Synthesis of β-Amino Alcohols (e.g., via Morpholine (B109124) Adducts)

The ring-opening of epoxides with amines represents a direct and atom-economical route to β-amino alcohols, a class of compounds with significant applications in medicinal chemistry and as chiral auxiliaries. The reaction of cis-(-)-limonene oxide with various amines has been investigated to produce a range of β-amino alcohol derivatives. scielo.brresearchgate.net

For instance, the reaction of a commercial cis/trans-limonene oxide mixture with morpholine in the presence of water as a catalyst at 74 °C has been reported. acs.org This reaction demonstrates selectivity, with the trans-isomer being consumed preferentially over the cis-isomer. acs.org The major product formed is (1R,2R,4S)-1-methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol, derived from the trans-limonene oxide. acs.org However, two minor isomeric amino alcohols arising from the reaction of morpholine with cis-(-)-limonene oxide are also formed. acs.org The use of water as a catalyst is crucial for the aminolysis of the epoxide ring. researchgate.netresearchgate.net

The synthesis of β-amino alcohols from limonene oxide has been achieved using a variety of amines, including primary and secondary amines, to generate structural diversity. scielo.br The reaction of a 1:1 mixture of cis- and trans-limonene oxide with secondary amines in the presence of water leads to the formation of β-amino alcohols derived from the trans-isomer, while the cis-isomer remains largely unreacted. researchgate.net

| Amine | Product | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Morpholine | (1R,2R,4S)-1-methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol (from trans-isomer) and minor isomers (from cis-isomer) | cis/trans-limonene oxide, water, 74 °C, 24 h | Preferential reaction of the trans-isomer. | acs.org |

| Secondary Amines (general) | β-Amino alcohols | 1:1 cis/trans-limonene oxide, water | trans-Limonene oxide reacts selectively, leaving cis-limonene oxide unreacted. | researchgate.net |

| n-Propylamine, Allylamine, Ethanolamine, Benzylamine, Putrescine, Aniline (B41778) | Various β-amino alcohols | R-(+)-limonene oxide, water, 100 °C, 24 h | A series of β-amino alcohols synthesized in moderate to good yields. | scielo.br |

Regioselectivity and Diastereoselectivity in Ring Opening

The ring-opening of cis-(-)-limonene oxide with nucleophiles is governed by both regioselectivity (attack at C1 vs. C2) and diastereoselectivity. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

In the case of amine nucleophiles, the attack generally occurs at the less substituted carbon of the epoxide ring (C2). researchgate.net However, the stereochemistry of the starting epoxide plays a crucial role. For trans-limonene oxide, the incoming nucleophile and the leaving oxygen atom can adopt a trans-diaxial orientation, which is stereoelectronically favored. acs.org In contrast, for cis-limonene oxide, achieving such an arrangement is more challenging, leading to lower reactivity. acs.orgacs.org

Studies have shown that nucleophilic amines, such as pyrrolidine and piperidine (B6355638), selectively open the epoxide ring of the trans-isomer, leaving the cis-limonene oxide largely unreacted. acs.orgresearchgate.net This difference in reactivity allows for the kinetic separation of the diastereomers. researchgate.netasianpubs.org Less nucleophilic amines, like triazole or pyrazole (B372694), can selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding diol, leaving the trans-isomer unreacted. researchgate.net

The regioselectivity of the aminolysis of (R)-(+)-limonene oxide has been investigated and supported by computational studies, confirming the crucial role of water molecules and the nature of the nucleophile in determining the product distribution. researchgate.netresearchgate.net

Derivatization and Functionalization Pathways

The versatile reactivity of cis-(-)-limonene oxide allows for its conversion into a variety of functionalized derivatives with potential applications in materials science and polymer chemistry.

A sustainable route to non-isocyanate polyurethanes (NIPUs) involves the ring-opening polymerization of cyclic carbamates. researchgate.netnih.gov Cyclic carbamates can be synthesized from the β-amino alcohols derived from limonene oxide. researchgate.netnih.gov The β-amino alcohols are reacted with dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of a catalyst to form 5-membered cyclic carbamates. researchgate.netnih.gov

These cyclic carbamates, derived from (R)-(+)-limonene oxide, can then undergo anionic ring-opening polymerization (AROP) to yield oligourethanes. researchgate.netnih.gov This approach provides an isocyanate-free pathway to polyurethanes, which are important industrial polymers. researchgate.net

Functionalized terpene acrylates are valuable monomers for the synthesis of bio-based polymers and coatings. uibk.ac.atresearchgate.net A sustainable method for their preparation involves the epoxidation of limonene followed by the ring-opening of the resulting limonene oxide with acrylic acid. uibk.ac.atresearchgate.net This process yields acrylate-functionalized monomers that can be used in polymer applications. uibk.ac.at

The synthesis of epoxy-functional limonene oxide acrylates has been successfully achieved, offering alternatives to petroleum-based monomers. uibk.ac.at The reaction can be carried out using environmentally friendly oxidants like Oxone® in continuous flow reactors, enhancing the sustainability of the process. uibk.ac.atresearchgate.net

| Reactants | Product | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Limonene oxide, Acrylic acid | Acrylate-functionalized monomers | Ring-opening esterification | Sustainable route to bio-based acrylic monomers. | uibk.ac.atresearchgate.net |

| Limonene acrylate (B77674) | Limonene oxide acrylate | Epoxidation | Creates epoxy-functional monomers. | uibk.ac.at |

The nitration of epoxides provides a route to α-hydroxynitrate esters, which are compounds of interest in atmospheric chemistry. researchgate.netcopernicus.orgcopernicus.org The nitration of cis-1,2-limonene oxide is predicted to produce a tertiary nitrate (B79036) ester due to stereoelectronic effects. copernicus.org The dominant conformation of cis-1,2-limonene oxide is expected to be a pseudo-half chair, which influences the outcome of the reaction. copernicus.org

The synthesis of these compounds allows for detailed investigations into their structure-reactivity relationships and their role in atmospheric processes. copernicus.orgmdpi.com

Preparation of Functionalized Terpene Acrylates

Polymerization and Copolymerization Reactions

cis-(-)-Limonene oxide can serve as a monomer in various polymerization and copolymerization reactions, leading to the formation of bio-based polymers with diverse properties.

Cationic ring-opening polymerization of limonene oxide has been explored, but can be complicated by side reactions. d-nb.info More success has been achieved in copolymerization reactions. For instance, cis-(+)-limonene oxide can be copolymerized with carbon dioxide (CO2) using an Al(III) catalyst to produce poly(limonene)carbonate. sigmaaldrich.com The properties of the resulting polymer are influenced by the cis/trans ratio of the limonene oxide monomer.

Research has also focused on the copolymerization of limonene oxide with other monomers, such as lactide, to create block copolymers. chemrxiv.org The reaction of limonene oxide with a zirconium complex has been shown to produce polymers with higher molar masses than previously reported for limonene oxide homopolymers. chemrxiv.org In these systems, the cis-isomer of limonene oxide has been observed to react faster than the trans-isomer. chemrxiv.org

Furthermore, the homopolymerization of limonene oxide has been achieved using aluminum-based catalysts at room temperature, yielding polylimonene oxide (PLO), a fully bio-based ether. rsc.org This polymer shows potential as a sustainable additive for other biodegradable polymers like polylactic acid (PLA). rsc.org

| Reaction Type | Comonomer/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|

| Copolymerization | Carbon Dioxide / Al(III) catalyst | Poly(limonene)carbonate | cis-(+)-Limonene oxide can be used as a monomer. | sigmaaldrich.com |

| Block Copolymerization | L-Lactide / Zirconium complex | Limonene oxide-lactide block copolymers | cis-Isomer reacts faster than the trans-isomer. | chemrxiv.org |

| Homopolymerization | Aluminum-based catalyst | Polylimonene oxide (PLO) | Achieved at room temperature, yielding a fully bio-based ether. | rsc.org |

Copolymerization with Carbon Dioxide

The copolymerization of limonene oxide and carbon dioxide has emerged as a significant pathway to producing bio-based polycarbonates. acs.orgresearchgate.net While much of the initial research focused on the trans isomer of limonene oxide due to catalyst selectivity, advancements have also enabled the utilization of cis-(-)-limonene oxide. acs.orgrsc.org The copolymerization process involves the ring-opening of the epoxide monomer, cis-(-)-limonene oxide, and its subsequent reaction with carbon dioxide, leading to the formation of polycarbonate chains. researchgate.net

Catalyst systems are crucial in this process. While early catalysts, such as certain β-diiminate zinc acetate (B1210297) complexes, showed high selectivity for the trans isomer, leaving the cis isomer largely unreacted, newer systems have been developed to incorporate the cis form. acs.orgnih.govrsc.org For instance, aminotriphenolate aluminum complexes, in conjunction with a co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl), have been shown to effectively catalyze the polymerization of the cis isomer. acs.orgrsc.orgscispace.com This development is significant as it allows for the use of commercial limonene oxide, which is typically a mixture of cis and trans isomers. researchgate.net

The resulting poly(limonene carbonate) (PLC) derived from cis-(-)-limonene oxide exhibits notable properties. The inclusion of the cis isomer can, however, influence the polymer's characteristics. For example, a higher content of the cis isomer can disrupt the polymer chain's symmetry, which may lead to reduced crystallinity and a lower glass transition temperature (Tg) compared to polymers derived purely from the trans isomer.

Synthesis of Poly(limonene)dicarbonate

A further advancement in the utilization of limonene oxide and carbon dioxide is the synthesis of poly(limonene)dicarbonate (PLDC). acs.orgqualitas1998.net This process involves a sequential approach where poly(limonene)carbonate (PLC) is first synthesized and then subjected to a second carbonation step. google.com

The synthesis begins with the copolymerization of cis-(-)-limonene oxide and CO2, often catalyzed by an air-stable Al(III) complex, to form PLC. acs.orggoogle.com This initial polymer contains pendant isopropenyl groups from the limonene structure. In the subsequent step, these alkene groups within the PLC backbone are epoxidized to form poly(limonene-8,9-oxide)carbonate (PLOC). google.com This intermediate is then reacted with CO2 to yield the final poly(limonene)dicarbonate. google.com

This method allows for the creation of PLDC polymers with tunable molecular weights. qualitas1998.net A significant characteristic of PLDC is its exceptionally high glass transition temperature (Tg), which can reach up to 180°C, and in some cases, even higher. qualitas1998.netgoogle.com This high Tg is attributed to the increased rigidity of the polymer's molecular structure. acs.org The presence of both epoxy and cyclic carbonate groups in the intermediates (PLOC/PLDC) provides opportunities for further functionalization of the polymer. acs.org

Development of Optically Active Limonene-Derived Polymers

The inherent chirality of limonene presents an opportunity for the synthesis of optically active polymers. scielo.org.co The use of enantiomerically pure limonene oxide, including cis-(-)-limonene oxide, as a monomer allows for the production of polymers with specific stereochemistry. scielo.org.co

The synthesis of these optically active polymers often relies on stereoselective catalysts. For example, β-diiminate zinc acetate complexes have been used to produce optically active poly(limonene carbonate) by selectively polymerizing one enantiomer from a racemic mixture of limonene oxide. nih.govscielo.org.co While these catalysts are often selective for the trans isomer, the principles of stereocontrol are central to developing optically active materials from both cis and trans isomers. acs.orgnih.gov

The optical activity of these polymers is a significant feature, as it can influence their physical properties and potential applications. For instance, the stereoregularity of the polymer chains can affect their ability to crystallize and their thermal properties. The development of these chiral polymers from renewable resources like limonene is a key area of research in sustainable polymer chemistry. scielo.org.co

Isomerization Studies of cis-(-)-Limonene Oxide

Conversion to Isocarveol Isomers

The isomerization of cis-(-)-limonene oxide can lead to the formation of valuable isomers, most notably trans-isocarveol. google.com This conversion is typically achieved through catalysis, with various acidic catalysts being investigated for this purpose. researchgate.net It has been observed that cis-limonene oxide is significantly more reactive than its trans-counterpart in these isomerization reactions. researchgate.net

One patented process describes the selective isomerization of a mixture of cis- and trans-limonene oxide to produce predominantly trans-isocarveol. google.com This process utilizes a chromium catalyst in the presence of a phenolic modifier at temperatures below 220°C. google.com Under these conditions, a high conversion of cis-limonene oxide to trans-isocarveol is achieved, while the conversion of trans-limonene oxide to cis-isocarveol is minimized. google.com This selectivity is particularly advantageous as trans-isocarveol is a preferred intermediate for the synthesis of perillyl alcohol. google.compatsnap.com The stereochemical configuration at the C4 position of the cyclohexyl ring is retained during this isomerization. google.com

| Catalyst System | Primary Product from cis-(-)-Limonene Oxide | Key Findings | Reference |

|---|---|---|---|

| Chromium catalyst with phenolic modifier | trans-Isocarveol | Selectively converts >50% of cis-LMO to trans-isocarveol while converting <50% of trans-LMO. | google.com |

| Silica-supported tungstophosphoric acid | trans-Dihydrocarvone | Reaction is carried out in a green solvent, dialkylcarbonate. | |

| Various acid catalysts (Brønsted, Lewis, clays, zeolites) | Dihydrocarvone, carveols, carvone (B1668592) | cis-Limonene oxide is more reactive than the trans-isomer. Product selectivity is dependent on the catalyst type and water content. | researchgate.net |

Cycloaddition Reactions for Cyclic Carbonate Formation

Metal-Catalyzed CO2 Fixation (e.g., Bimetallic Aluminum and Zirconium Systems)

The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a significant method for CO2 utilization. urjc.es In the case of cis-(-)-limonene oxide, this reaction presents challenges due to steric hindrance. rsc.org However, various metal-based catalyst systems have been developed to facilitate this transformation.

Bimetallic aluminum complexes, supported by amidinate-based scorpionate ligands, have shown excellent performance as catalysts for the fixation of CO2 into cyclic carbonates from a broad range of epoxides, including the more challenging cis-limonene oxide. urjc.es These catalysts can operate under relatively mild conditions. While high conversions have been reported for trans-limonene oxide, the cis isomer is generally less reactive. urjc.esresearchgate.net

Other catalytic systems have also been explored. For instance, a phosphotungstate polyoxometalate catalyst, used for the epoxidation of limonene, has also demonstrated activity in the subsequent synthesis of cyclic carbonates, allowing for a two-step, one-pot process. d-nb.info When used with a halide co-catalyst, this system shows a synergistic effect, increasing the rate of carbonation. d-nb.info It has been noted in these studies that the cis isomer is often responsible for incomplete conversions and the formation of by-products when using commercial mixtures of limonene oxide. d-nb.info

| Catalyst System | Substrate | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Bimetallic Aluminum Complexes with TBAB | trans-Limonene Oxide | 70 °C, 10 bar CO2, 1 mol% catalyst, 66 h | 79% conversion | urjc.es |

| Tetrabutylammonium chloride (TBAC) | cis/trans-Limonene Oxide Mixture | 120 °C, 40 bar CO2, 20 h, 6 mol% catalyst | 87% total conversion | researchgate.net |

| Phosphotungstate polyoxometalate with halide co-catalyst | Limonene Oxide | 75–100 °C, 10–50 bar CO2, 16-66 h | Variable, cis-isomer shows lower reactivity | d-nb.info |

Stereochemical Retention Mechanisms in Cycloaddition

The cycloaddition reactions of cis-(-)-limonene oxide represent a fascinating area of stereochemistry, where the configuration of the starting epoxide is often preserved in the final product. This retention of stereochemistry is not the result of a concerted mechanism where all bonds are formed simultaneously. Instead, it is elegantly explained by a stepwise process known as the double inversion mechanism . This mechanism is particularly well-documented in the context of the cycloaddition of carbon dioxide (CO₂) to form cyclic carbonates, a reaction of significant interest due to its utilization of a greenhouse gas to create valuable chemical products. ncl.ac.ukresearchgate.netresearchgate.net

The general steps of the double inversion mechanism in the context of a catalyzed cycloaddition reaction are as follows:

Activation of the Epoxide: The reaction is typically initiated by the activation of the epoxide ring. In many catalytic systems, a Lewis acid (which can be a metal center or an organocatalyst) coordinates to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

First Inversion: Nucleophilic Ring-Opening: A nucleophile, often a halide anion (like Cl⁻ or Br⁻) from the catalyst system, attacks one of the electrophilic carbon atoms of the activated epoxide ring. ncl.ac.ukresearchgate.net This is an Sₙ2 reaction, and therefore, the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the site of attack. This ring-opening step results in the formation of a haloalkoxide intermediate. For cis-(-)-limonene oxide, the attack can occur at either C1 or C2. The regioselectivity of this step can be influenced by steric and electronic factors.

Incorporation of the 1,3-Dipolarophile: The resulting alkoxide is nucleophilic and can react with a 1,3-dipolarophile, such as carbon dioxide. The alkoxide attacks the electrophilic central atom of the dipolarophile (e.g., the carbon atom of CO₂), leading to the formation of a larger intermediate, such as a metallo-carbonate.

Second Inversion: Intramolecular Ring-Closure: The final step is an intramolecular Sₙ2 reaction. The newly formed nucleophilic center (e.g., the terminal oxygen of the carbonate) attacks the carbon atom bearing the halide from the initial ring-opening step. This intramolecular displacement of the halide results in the formation of the five-membered heterocyclic ring and regenerates the halide catalyst. Crucially, this second Sₙ2 reaction also proceeds with an inversion of configuration at the same carbon center that underwent the first inversion.

The net result of these two sequential inversions is a retention of the original stereochemistry of the epoxide in the final cycloadduct.

It is important to note that while the double inversion mechanism elegantly explains the observed stereochemical retention, the reactivity of cis-(-)-limonene oxide in these cycloaddition reactions is often lower compared to its trans counterpart. researchgate.netnih.gov Research has shown that the trans-isomer of limonene oxide exhibits significantly higher conversion rates in cycloaddition reactions with CO₂. researchgate.netresearchgate.net The lower reactivity of the cis-isomer can be attributed to steric hindrance, which can impede the initial nucleophilic attack or the subsequent ring-closing step. This can sometimes lead to a higher propensity for side reactions, such as hydrolysis or rearrangement, especially under harsh reaction conditions. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in corroborating the proposed mechanistic pathways and understanding the factors governing the reactivity and stereoselectivity of limonene oxide cycloadditions. urjc.esmathnet.ruresearchgate.net These computational analyses help to elucidate the energy profiles of the different reaction steps and transition states, providing a deeper insight into the stereochemical outcomes.

The following table summarizes representative data from the cycloaddition of CO₂ to a mixture of cis- and trans-limonene oxide, highlighting the stereoselective nature of the reaction and the preferential conversion of the trans-isomer.

| Catalyst System | Substrate (cis:trans ratio) | Temperature (°C) | CO₂ Pressure (bar) | Reaction Time (h) | Conversion of cis-Limonene Oxide (%) | Conversion of trans-Limonene Oxide (%) | Reference |

|---|---|---|---|---|---|---|---|

| Tetrabutylammonium chloride (TBAC) | 40:60 | 100 | 30 | 20 | 19 | 76 | rsc.org |

| Bimetallic Aluminum Complex / PPNCl | 43:57 | Not specified | 10 | Not specified | Predominantly trans-carbonate formed | urjc.es | |

| Phosphotungstate / TBAB | 60:40 (commercial mixture) | 120 | 40 | 24 | Predominantly cis-epoxide remained unreacted | nih.gov |

Stereochemical Aspects and Chiral Resolution of Cis Limonene Oxide Systems

Methods for Obtaining High Diastereomeric Purity of cis-(-)-Limonene Oxide

Achieving high diastereomeric purity of cis-(-)-limonene oxide can be approached through two primary strategies: diastereoselective synthesis and the resolution of diastereomeric mixtures.

Diastereoselective epoxidation of the corresponding limonene (B3431351) enantiomer offers a direct route to the desired diastereomer. The use of specific catalysts can influence the stereochemical outcome of the epoxidation reaction. For instance, research has shown that dimeric Salen-Mn(III) complexes can be effective catalysts for the diastereoselective epoxidation of R-(+)-limonene. researchgate.net Under optimized conditions, these catalysts can yield a high percentage of 1,2-(+)-limonene oxide with a significant diastereomeric excess in favor of the cis-epoxide. researchgate.net

Alternatively, kinetic resolution of a pre-existing mixture of cis- and trans-limonene oxide is a widely employed and effective method. This technique relies on the differential reaction rates of the diastereomers with a chiral resolving agent. One common approach involves the use of nucleophilic amines. Certain amines react preferentially with the trans-isomer of limonene oxide, allowing for the separation of the unreacted cis-isomer in high purity. researchgate.netnih.gov For example, the reaction of a diastereomeric mixture of limonene oxides with specific secondary amines can lead to the selective opening of the epoxide ring of the trans-isomer, leaving the cis-limonene oxide largely unreacted and recoverable with high yield and purity. researchgate.netasianpubs.org

Furthermore, enzymatic methods, which will be discussed in more detail in subsequent sections, provide a powerful tool for obtaining diastereomerically pure cis-(-)-limonene oxide. Epoxide hydrolases, for example, can selectively hydrolyze the trans-isomer, leaving the cis-isomer intact.

Kinetic Resolution Methodologies

Kinetic resolution is a cornerstone technique for the separation of limonene oxide diastereomers. It leverages the differences in activation energy for the reaction of each diastereomer with a resolving agent, leading to the enrichment of the less reactive isomer.

The differential reactivity of cis- and trans-limonene oxide towards nucleophilic amines provides a practical basis for their separation. The underlying principle is that the trans-isomer, being generally less sterically hindered, reacts more readily with certain amines. cdnsciencepub.com

Studies have demonstrated that nucleophilic amines such as pyrrolidine (B122466) and piperidine (B6355638) can selectively open the epoxide ring of the trans-diastereomer of (R)-(+)-limonene oxide. nih.gov This leaves the cis-(R)-limonene oxide largely unreacted, which can then be recovered in high yields (up to 88%) and with high diastereomeric purity (>98%). nih.gov Similarly, the use of (R)-N-methyl-(α-methyl-benzyl)amine as a nucleophilic amine has been shown to selectively react with the trans-isomer, allowing for the isolation of cis-limonene oxide in up to 90% yield. asianpubs.org The reaction of a 1:1 mixture of trans- and cis-limonene oxide with ethanolamine (B43304) also results in the preferential reaction of the trans-isomer, enabling the recovery of unreacted cis-limonene oxide in 85% yield and greater than 98% purity after simple distillation. cdnsciencepub.com

The following table summarizes the kinetic resolution of limonene oxide via nucleophilic aminolysis:

| Amine | Selectivity | Recovered Isomer | Yield (%) | Purity (%) | Reference |

| Pyrrolidine | Reacts with trans | cis-(R)-limonene oxide | up to 88 | >98 | nih.gov |

| Piperidine | Reacts with trans | cis-(R)-limonene oxide | - | >98 | nih.gov |

| (R)-N-methyl-(α-methyl-benzyl)amine | Reacts with trans | cis-limonene oxide | up to 90 | >98 | asianpubs.org |

| Ethanolamine | Reacts with trans | cis-limonene oxide | 85 | >98 | cdnsciencepub.com |

In contrast to methods that selectively react with the trans-isomer, it is also possible to achieve separation through the selective hydrolysis of the cis-isomer. This approach typically involves the use of less nucleophilic amines, such as triazole or pyrazole (B372694), which act as catalysts for the hydrolysis of the cis-epoxide. nih.gov

When a diastereomeric mixture of (R)-(+)-limonene oxide is treated with these less nucleophilic amines in the presence of water, the cis-isomer is selectively hydrolyzed to the corresponding 1,2-limonene diol. nih.gov This leaves the trans-limonene oxide largely unreacted, which can then be recovered in high yields (up to 80%) and purity. nih.gov Another method utilizes (R)-N-(α-methyl-benzyl) ethyl carbamate (B1207046) to selectively catalyze the hydrolysis of cis-limonene oxide, leaving the trans-isomer unreacted. asianpubs.org

Aqueous mercury(II)-mediated or acid-catalyzed hydration offers another effective means for the kinetic separation of limonene oxide diastereomers. These methods facilitate the selective hydrolysis of one of the diastereomers, allowing for the recovery of the other in high diastereomeric purity. researchgate.net

The use of either an aqueous mercury(II)-mediated or an H+-catalyzed hydration of a commercial mixture of (+)-limonene oxide can afford a kinetic separation. researchgate.net Depending on the conditions, either the cis- or the trans-isomer can be recovered with high diastereomeric excess (>98% de). researchgate.net This method not only allows for the isolation of the unreacted epoxide but also produces the corresponding diols with high diastereoselectivity. researchgate.net

Selective Hydrolysis Approaches for cis- versus trans-Limonene Oxide

Enzymatic Resolution and Stereoselectivity in Limonene Oxide Systems

Enzymatic methods offer a highly selective and environmentally benign approach to the resolution of limonene oxide stereoisomers. Epoxide hydrolases (EHs) are particularly effective in this regard, catalyzing the stereoselective hydrolysis of one epoxide diastereomer, thereby enabling the isolation of the other. scientificlabs.iesigmaaldrich.cn

The biocatalytic resolution of a mixture of (+)-limonene oxide (cis and trans) using epoxide hydrolase can produce enantiomerically pure cis- and trans-limonene oxides. scientificlabs.iesigmaaldrich.cn Research has shown that epoxide hydrolases from various sources, including vegetable flours like soybean and mung bean, exhibit activity towards limonene oxide. researchgate.net These enzymes can show preferential hydrolysis for one diastereomer, allowing for the kinetic separation of the slow-reacting isomer. For instance, enzymatic preparations from red mung bean have been used to optimize the kinetic separation of trans-(4R)-limonene oxide, while those from soybean are effective for cis-(4S)-limonene oxide. researchgate.net

Limonene-1,2-epoxide (B132270) hydrolase (LEH) from the bacterium Rhodococcus erythropolis is a well-characterized enzyme that plays a role in the degradation of limonene. nih.govwikipedia.org This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. wikipedia.org The stereoselectivity of LEH is such that it can convert a racemic mixture of limonene oxide into a pure enantiomer of the corresponding diol. wikipedia.org For example, with a (4R) chiral center at carbon 4, both the cis and trans epoxide isomers are converted to (1S,2S,4R)-limonene-1,2-diol. wikipedia.org This inherent stereoselectivity can be harnessed for the resolution of limonene oxide mixtures. Additionally, epoxide hydrolases from fungi, such as Aspergillus niger, have been shown to selectively hydrolyze the trans-isomer, leaving the cis-limonene oxide intact.

The following table highlights the use of enzymes in the resolution of limonene oxide:

| Enzyme Source | Substrate | Outcome | Reference |

| Vegetable flours (e.g., soybean, mung bean) | (+)-cis/trans limonene oxide | Preferential hydrolysis of one diastereomer | researchgate.net |

| Rhodococcus erythropolis (LEH) | Racemic limonene oxide | Stereoselective conversion to a single diol enantiomer | nih.govwikipedia.org |

| Aspergillus niger | cis/trans limonene oxide | Selective hydrolysis of the trans-isomer |

Advanced Chiral Separation Techniques (e.g., Chromatography-Based Resolution)

While kinetic resolution methods are effective, advanced chromatographic techniques provide a direct means of separating limonene oxide diastereomers. Due to the difficulty of separating these isomers by conventional distillation, chromatography-based methods are often employed for analytical and preparative-scale purification. cdnsciencepub.com

Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a powerful tool for distinguishing between the stereoisomers of limonene oxide. grafiati.com Chiral stationary phases within the chromatographic columns interact differently with each stereoisomer, leading to different retention times and thus, separation.

Multidimensional gas chromatography (MDGC) has been successfully used for the enantiomeric determination of limonene and limonene-1,2-epoxide. oup.com This technique allows for the separation of enantiomers even at low concentrations. For instance, a chiral column such as Chirasil-γ-Dex can be used to separate the enantiomers of limonene-1,2-epoxide. oup.com Studies have also compared the chiral selectivity of different GC columns for the separation of enantiomers in essential oils, with specific columns demonstrating good separation of limonene isomers. uctm.edu The choice of the stationary phase is critical; for example, chiral polysiloxanes and cyclodextrin (B1172386) derivatives are commonly used. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) also offer robust methods for the separation of limonene oxide diastereomers. grafiati.com These techniques, when coupled with chiral stationary phases, can achieve high-resolution separation. The analysis of reaction mixtures from kinetic resolutions often relies on HPLC and NMR to confirm the purity of the isolated diastereomers. asianpubs.org

Biocatalysis and Microbial Biotransformation of Limonene Oxides

Enzymatic Hydrolysis of Limonene (B3431351) Oxide

The enzymatic hydrolysis of limonene oxide is a key reaction for producing limonene-1,2-diols, valuable chiral building blocks. This transformation is primarily catalyzed by a specific class of enzymes known as epoxide hydrolases.

A specialized enzyme, limonene-1,2-epoxide (B132270) hydrolase (LEH), first identified in the bacterium Rhodococcus erythropolis DCL14, plays a crucial role in the degradation of limonene. wikipedia.orgnih.gov This bacterium can utilize limonene as its sole source of carbon and energy, a process in which LEH catalyzes the hydrolysis of limonene-1,2-epoxide into the corresponding limonene-1,2-diol. wikipedia.orgebi.ac.uknih.gov

LEH is structurally and mechanistically distinct from the more common α/β-hydrolase fold epoxide hydrolases (EHs). ebi.ac.uknih.gov It is a small, monomeric cytoplasmic enzyme of approximately 16-17 kDa that requires no cofactors for its activity. nih.govnih.gov Its catalytic mechanism is a novel, single concerted step involving an Asp-Arg-Asp catalytic triad (B1167595). ebi.ac.ukrhea-db.org In this mechanism, one aspartate residue (Asp132) acts as a base to activate a water molecule, which then performs a nucleophilic attack on a carbon of the epoxide ring, while another aspartate residue (Asp101) protonates the epoxide oxygen, facilitating ring-opening without the formation of a covalent enzyme-substrate intermediate. ebi.ac.uk The enzyme exhibits optimal activity at a pH of 7 and a temperature of 50°C. wikipedia.orgnih.gov

The substrate specificity of LEH from R. erythropolis is narrow; besides limonene-1,2-epoxide, it only shows activity towards a few other cyclic epoxides like 1-methylcyclohexene oxide and cyclohexene (B86901) oxide. nih.gov Notably, when presented with a mixture of limonene oxide isomers, the enzyme preferentially hydrolyzes the cis-isomers before acting on the trans-isomers. researchgate.net

Table 1: Characteristics of Limonene-1,2-Epoxide Hydrolase (LEH) from Rhodococcus erythropolis DCL14

| Characteristic | Description | Source(s) |

| Enzyme Class | Epoxide Hydrolase (EC 3.3.2.8) | ebi.ac.uknih.gov |

| Source Organism | Rhodococcus erythropolis DCL14 | wikipedia.orgnih.gov |

| Molecular Weight | ~16-17 kDa | nih.govnih.gov |

| Structure | Monomeric, cytoplasmic, novel fold (not α/β-hydrolase) | nih.govnih.gov |

| Catalytic Mechanism | Single concerted step, no covalent intermediate | ebi.ac.uknih.gov |

| Catalytic Residues | Asp101, Arg99, Asp132 | ebi.ac.ukrhea-db.org |

| Optimal pH | 7.0 | wikipedia.orgnih.gov |

| Optimal Temperature | 50°C | wikipedia.orgnih.gov |

| Substrate Preference | Prefers cis-limonene-1,2-epoxide over trans-isomer | researchgate.net |

Beyond well-characterized bacterial strains, metagenomic screening of environmental samples, particularly from extreme environments like hot springs, has unveiled novel epoxide hydrolases with unique properties. nih.govresearchgate.net This approach led to the discovery of two new thermophilic LEHs, Tomsk-LEH and CH55-LEH, which exhibit higher optimal temperatures and stability compared to the LEH from R. erythropolis. researchgate.net These metagenomic LEHs also showed different stereoselectivity profiles. researchgate.net

Additionally, two other novel α/β fold epoxide hydrolases, Sibe-EH and CH65-EH, were identified from hot spring metagenomes in Russia and China. nih.gov While structurally different from LEHs, these enzymes were surprisingly capable of hydrolyzing (4R)-limonene-1,2-epoxide. nih.govcnr.it Sibe-EH was found to be specific for the trans isomer, while both enzymes could convert the epoxide to (1S,2S,4R)-limonene-1,2-diol through an enantioconvergent process similar to that of LEHs. nih.gov The cyanobacterium Synechococcus sp. PCC 7942 has also demonstrated the ability to cleave the epoxide group of (1S,2R,4R)-limonene oxide. nih.gov

A remarkable feature of limonene epoxide hydrolases is their ability to perform enantioconvergent hydrolysis. ebi.ac.uk This means that a racemic mixture of epoxide enantiomers can be converted into a single, enantiomerically pure diol product. wikipedia.org For instance, LEH from R. erythropolis converts a substrate with an R configuration at carbon 4 (4R) exclusively to (1S,2S,4R)-limonene-1,2-diol. wikipedia.org Conversely, a substrate with an S configuration at carbon 4 (4S) yields only the (1R,2R,4S)-limonene-1,2-diol. wikipedia.org This high degree of stereocontrol is of significant interest for industrial synthesis. ebi.ac.uk

The metagenomically-sourced Sibe-EH and CH65-EH also exhibit this enantioconvergent capability, efficiently hydrolyzing (+)-limonene oxide to form (1S,2S,4R)-limonene-1,2-diol as the sole product. nih.gov This process involves different regioselectivity in the nucleophilic attack on the oxirane ring for the cis and trans isomers. cnr.it The stereoselective nature of these enzymes can be exploited for the kinetic resolution of cis and trans isomers, allowing for the isolation of the less reactive isomer in high purity. researchgate.net

Cost-effective and readily available enzymatic preparations from non-microbial sources have been explored for limonene oxide hydrolysis. Raw enzymatic preparations from certain vegetable flours have been found to possess epoxide hydrolase activity. cnr.itresearchgate.netresearchgate.net Flours from soybean and red mung bean, in particular, have shown significant activity in hydrolyzing both (4R)-(+)- and (4S)-(–)-limonene oxide. cnr.itresearchgate.net

These plant-based biocatalysts also demonstrate stereoselectivity, enabling the kinetic separation of the cis and trans diastereomers of limonene oxide. cnr.itresearchgate.net For example, when using a diastereoisomeric mixture of (4S)-(–)-limonene oxide, the enzymatic preparation from soybean flour preferentially hydrolyzes the trans-isomer. cnr.it This allows the unreacted (4S)-cis-(–)-limonene oxide to be recovered with high diastereomeric purity (dr 96:4) after a specific reaction time. cnr.it Similarly, the preparation from red mung bean flour acts faster on the cis-isomer of (4R)-(+)-limonene oxide, enabling the isolation of the unreacted trans-isomer. cnr.itresearchgate.net These raw preparations offer a practical and economical alternative to purified enzymes for stereoselective transformations. cnr.itresearchgate.net

Table 2: Stereoselective Hydrolysis of Limonene Oxide Diastereomers by Vegetable Flour Preparations

| Starting Substrate | Flour Source | Preferred Isomer for Hydrolysis | Recovered Unreacted Isomer (High Purity) | Source(s) |

| (4R)-(+)-limonene oxide (cis/trans mix) | Red Mung Bean | cis-isomer | (4R)-trans-limonene oxide | cnr.itresearchgate.net |

| (4S)-(–)-limonene oxide (cis/trans mix) | Soybean | trans-isomer | (4S)-cis-(–)-limonene oxide | cnr.it |

Stereoselective and Enantioconvergent Biotransformation Processes

Microbial Epoxidation and Derivatization Pathways

While hydrolysis breaks down epoxides, many microorganisms, particularly fungi, are capable of the reverse process: the epoxidation of limonene and further derivatization to a variety of oxygenated terpenes.

Fungi are highly versatile biocatalysts for transforming limonene into a range of valuable aroma and fragrance compounds. The specific products formed often depend heavily on the fungal species and the culture conditions.

Aspergillus niger : This fungus transforms (+)-limonene into various products, with the outcome being highly dependent on the cultivation system. znaturforsch.comznaturforsch.com In bioreactor cultures, the main products are typically α-terpineol, cis- and trans-carveol, perillyl alcohol, and terpinen-4-ol. znaturforsch.comresearchgate.net The choice of culture medium also influences the product profile, with tryptic soy broth favoring the formation of perillyl alcohol and carveols, while malt (B15192052) broth promotes the production of terpineols. znaturforsch.comznaturforsch.com

Caldariomyces fumago : The chloroperoxidase enzyme from this fungus catalyzes the oxidation of R-(+)-limonene. scielo.org.coredalyc.org In the absence of chloride ions, the reaction is highly stereoselective, producing (1S,2S)-4R-limonene-1,2-diol with a diastereomeric excess greater than 99%. researchgate.net However, in the presence of chloride ions, the reaction rate increases, but the stereoselectivity is lost, and other products like (E)-carveol and carvone (B1668592) are formed. redalyc.orgresearchgate.net

Penicillium digitatum : This fungus is known for its highly specific biotransformation of (R)-(+)-limonene into (R)-(+)-α-terpineol. scielo.org.coresearchgate.net Studies have shown that under optimized conditions (pH 3.5, 15 mM limonene), a high conversion percentage (89.79%) and specificity for α-terpineol can be achieved. scielo.org.co Genomic and transcriptomic analyses suggest that cytochrome P450 enzymes are responsible for this conversion. nih.govfrontiersin.org While α-terpineol is the main product, cis- and trans-limonene oxide have been identified as minor side products of this biotransformation. researchgate.net

Absidia cylindrospora : This fungal strain is recognized for its ability to perform regio- and stereoselective hydroxylations, often at the allylic position of unsaturated compounds. mdpi.com It has been used to hydroxylate terpenoid lactones and can also produce epoxylactones from certain substrates. researchgate.netdntb.gov.ua

Table 3: Major Products from Fungal Biotransformation of Limonene

| Fungal Species | Substrate | Major Biotransformation Product(s) | Source(s) |

| Aspergillus niger | (+)-Limonene | α-Terpineol, Carveols, Perillyl alcohol | znaturforsch.comznaturforsch.com |

| Caldariomyces fumago | R-(+)-Limonene | (1S,2S)-4R-Limonene-1,2-diol, Carvone, (E)-Carveol | redalyc.orgresearchgate.net |

| Penicillium digitatum | (R)-(+)-Limonene | (R)-(+)-α-Terpineol | scielo.org.coresearchgate.net |

| Absidia cylindrospora | Unsaturated Lactones | Hydroxylated and epoxidized lactones | researchgate.netmdpi.comdntb.gov.ua |

Bacterial Transformations and Associated Enzymatic Mechanisms (e.g., Acinetobacter tjernbergiae)

The bacterial metabolism of limonene oxides involves a variety of enzymatic reactions, primarily initiated by epoxide hydrolases or isomerases, leading to the formation of diols and other oxygenated derivatives. While direct studies on the transformation of cis-(-)-limonene oxide by Acinetobacter tjernbergiae are not extensively documented, the metabolic capabilities of this genus and other bacteria provide a strong basis for understanding the potential pathways.

Acinetobacter species are known for their versatile metabolic activities. For instance, a strain of Acinetobacter tjernbergiae, designated LSC-2, has been identified for its ability to efficiently degrade the labdane (B1241275) diterpene Z-abienol, which is a precursor for valuable aroma compounds. nih.govresearchgate.net This degradation is achieved through a series of hydroxylation and oxidation reactions catalyzed by oxidoreductases. nih.govresearchgate.net Whole-genome sequencing of this strain revealed the presence of numerous oxidoreductases, including cytochrome P450 monooxygenases, which are key enzymes in the transformation of terpenoids. nih.govresearchgate.net These findings suggest that A. tjernbergiae possesses the enzymatic machinery capable of acting on other terpene structures, including cyclic monoterpene epoxides like limonene oxide.

In other bacterial genera, the metabolism of limonene and its epoxides is well-characterized. For example, Rhodococcus erythropolis DCL14 can utilize both enantiomers of limonene as a sole carbon and energy source. acs.org The degradation pathway in this bacterium is initiated by the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. acs.orgkaist.ac.kr This epoxide is then hydrolyzed by a novel limonene-1,2-epoxide hydrolase to the corresponding limonene-1,2-diol. acs.org This enzyme is highly induced during growth on monoterpenes, highlighting its central role in the metabolic pathway. acs.org

Similarly, strains of Pseudomonas are capable of transforming monoterpenes. Pseudomonas fluorescens NCIMB 11671 utilizes an α-pinene monooxygenase to convert α-pinene into α-pinene oxide, which is then acted upon by an α-pinene oxide lyase. nih.gov Nocardia sp. strain P18.3 has also been shown to convert limonene oxide into other metabolites. acs.org The initial enzymatic attack on the epoxide ring is a crucial step, and bacteria have evolved different enzymes to carry out this conversion, including epoxide hydrolases and lyases (isomerases). acs.orgnih.gov

The table below summarizes key enzymes involved in the bacterial transformation of monoterpene epoxides, which are analogous to the potential reactions in Acinetobacter tjernbergiae.

| Enzyme Class | Specific Enzyme Example | Organism | Substrate | Product | Reference |

| Monooxygenase | α-pinene monooxygenase | Pseudomonas fluorescens | α-pinene | α-pinene oxide | nih.gov |

| Epoxide Hydrolase | Limonene-1,2-epoxide hydrolase | Rhodococcus erythropolis | Limonene-1,2-epoxide | Limonene-1,2-diol | acs.org |

| Lyase (Isomerase) | α-pinene oxide lyase | Pseudomonas fluorescens | α-pinene oxide | cis-2-methyl-5-isopropylhexa-2,5-dienal | acs.org |

Bioprocess Development and Metabolic Engineering for Limonene Oxide Production/Conversion

Analysis of Monoterpene Toxicity in Microbial Systems

A significant challenge in the microbial production and bioconversion of monoterpenes and their derivatives, such as limonene oxide, is their inherent toxicity to microbial cells. mdpi.comnih.gov This toxicity can inhibit cell growth, reduce enzymatic activity, and ultimately limit product titers. mdpi.com

The lipophilic nature of monoterpenes is a primary reason for their toxicity. nih.gov They tend to partition into and accumulate in the cell membranes, leading to a loss of membrane integrity and function. nih.govmdpi.com This disruption can manifest as increased membrane fluidity and permeability, which can dissipate ion gradients and inhibit essential membrane-embedded proteins involved in respiration and transport. nih.gov For instance, studies on the effects of limonene on Saccharomyces cerevisiae initially pointed towards membrane interference. uq.edu.au However, further research suggests that the toxicity mechanism may be more complex. In yeast, limonene exposure was found to trigger a compensatory response related to cell wall damage, evidenced by the overexpression of genes in the cell wall integrity signaling pathway. uq.edu.au

The minimum inhibitory concentration (MIC) varies among different monoterpenes and microbial species. For S. cerevisiae, the MIC for limonene was determined to be 0.44 mM. nih.govresearchgate.net In bacteria, the sensitivity to monoterpenes can differ between Gram-positive and Gram-negative strains, with Gram-positive bacteria often being more susceptible. nih.gov For example, thymol, a monoterpene, is more toxic to Staphylococcus aureus than to Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria can provide an additional barrier, influencing the uptake and, consequently, the toxicity of these compounds. nih.gov The table below presents the MIC values for several monoterpenes against S. cerevisiae. nih.gov

| Monoterpene | Minimum Inhibitory Concentration (mM) for S. cerevisiae |

| Limonene | 0.44 |

| γ-Terpinene | 0.70 |

| Terpinolene | 0.53 |

| β-Pinene | 1.52 |

| Myrcene | 2.12 |

Strategies to mitigate monoterpene toxicity include the use of two-phase fermentation systems, where a non-toxic organic solvent is used to extract the product in situ, thereby reducing its concentration in the aqueous phase and alleviating its toxic effects on the cells. nih.govresearchgate.net

Adaptive Laboratory Evolution for Enhanced Strain Tolerance

Adaptive laboratory evolution (ALE) is a powerful strategy for improving the tolerance of microbial strains to toxic compounds like monoterpenes. mdpi.comacs.org This method involves cultivating microorganisms under selective pressure, such as increasing concentrations of a toxic compound, over numerous generations. mdpi.com This process allows for the selection of spontaneous mutants with enhanced fitness and tolerance. mdpi.com

ALE has been successfully applied to enhance tolerance to limonene in both yeast and bacteria. nih.govnih.gov In one study, Saccharomyces cerevisiae was subjected to serial batch passaging for over 200 generations in the presence of limonene. nih.gov The evolved strains exhibited a significant increase in limonene tolerance, with some mutants showing a 9-fold increase in relative fitness compared to the parent strain. nih.gov Genomic sequencing of these evolved strains revealed mutations in genes related to cellular stress responses and membrane composition, such as the tricalbin proteins Tcb2p and Tcb3p. nih.gov

Similarly, short-term ALE has been used to improve limonene tolerance and production in the yeast Yarrowia lipolytica. mdpi.comnih.gov Transcriptomic analysis of strains exposed to limonene identified upregulated genes, and subsequent overexpression of some of these candidate genes conferred improved tolerance. nih.govresearchgate.net Combining this tolerance engineering with ALE resulted in strains with significantly enhanced limonene titers. nih.gov The table below highlights the results from an ALE study on S. cerevisiae for limonene tolerance. nih.gov

| Strain | Generation | Limonene MIC (mg/L) | Fold Increase in MIC | Relative Fitness Increase (Fold) |

| Parent (S288C) | 0 | 38 | 1.0 | 1.0 |

| Evolved Mutant 1 | 120 | >68 | >1.8 | 10.9 |

| Evolved Mutant 2 | 200 | >68 | >1.8 | 9.5 |

These studies demonstrate that ALE is an effective, non-GMO approach to generate robust microbial chassis with improved tolerance for the production of toxic monoterpenoids, paving the way for more efficient bioprocesses. mdpi.com

Identification and Manipulation of Genetic Targets for Improved Bioproduction

Metabolic engineering is crucial for developing microbial cell factories capable of producing high titers of limonene oxide or its precursors. This involves the identification and manipulation of key genetic targets to optimize biosynthetic pathways, enhance precursor supply, and overcome metabolic bottlenecks. nih.govnih.gov

A primary strategy is to increase the intracellular pool of geranyl pyrophosphate (GPP), the direct precursor for monoterpene synthesis. nih.gov In many common microbial hosts like E. coli and S. cerevisiae, GPP is not abundant as it is an intermediate in the synthesis of longer-chain isoprenoids. nih.gov Engineering efforts focus on two native isoprenoid precursor pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.com

MVA Pathway Engineering : This pathway is often targeted in yeast. Overexpression of key enzymes such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) has been shown to increase the flux towards isoprenoid production. researchgate.net

MEP Pathway Engineering : In bacteria like E. coli, which utilize the MEP pathway, rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) are common targets for overexpression. mdpi.com

Once the precursor supply is enhanced, the expression of a suitable monoterpene synthase is required. For limonene production, a limonene synthase is introduced. nih.gov To produce limonene oxide, a subsequent hydroxylation or epoxidation step is necessary, often involving the co-expression of a cytochrome P450 monooxygenase and its corresponding reductase partner. genscript.comnih.gov For example, E. coli has been engineered to produce over 400 mg/L of limonene by expressing the MVA pathway and a limonene synthase. genscript.comnih.gov Further incorporation of a cytochrome P450 that hydroxylates limonene yielded perillyl alcohol, a derivative of limonene. genscript.comnih.gov

Other genetic manipulation strategies include:

Knocking out competing pathways : To channel metabolic flux towards the desired product, genes responsible for competing pathways can be deleted. For example, reducing the flux towards farnesyl pyrophosphate (FPP) can increase the availability of GPP for monoterpene synthesis. nih.gov

Enzyme Engineering : The performance of terpene synthases can be improved through protein engineering to enhance their activity, specificity, or stability. acs.org

Transporter Engineering : To combat product toxicity, efflux pumps can be overexpressed to actively export the monoterpene product out of the cell, reducing its intracellular concentration. mdpi.com

Genome Reduction : In organisms like Pseudomonas chlororaphis, deleting non-essential gene clusters has been shown to improve the production of secondary metabolites. nih.gov Pseudomonas putida is also considered a versatile host for producing natural products due to its metabolic versatility and high tolerance to xenobiotics. nih.gov

The table below lists key genetic targets and strategies for enhancing monoterpene production in microbial hosts.

| Strategy | Target Gene/Enzyme | Organism(s) | Effect | Reference(s) |

| Precursor Supply (MVA) | Truncated HMG-CoA Reductase (tHMGR) | S. cerevisiae, E. coli | Increases flux through the mevalonate pathway | researchgate.net |

| Precursor Supply (MEP) | DXS, DXR, IDI | E. coli, Cyanobacteria | Increases flux through the MEP pathway | mdpi.comnih.gov |

| Product Synthesis | Limonene Synthase (LS) | E. coli, S. cerevisiae | Converts GPP to limonene | nih.gov |

| Product Conversion | Cytochrome P450 Monooxygenase | E. coli | Hydroxylates limonene to derivatives like perillyl alcohol | genscript.comnih.gov |

| Flux Redirection | Downregulation of FPP synthase | S. cerevisiae | Increases GPP pool for monoterpene synthesis | nih.gov |

| Toxicity Mitigation | Efflux Pumps | E. coli | Exports toxic products from the cell | mdpi.com |